N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Covalent inhibitor intermediate Physicochemical property Permeability

Researchers developing covalent kinase inhibitors or bradykinin B1 antagonists need precise, reactive intermediates. This compound delivers regioisomeric purity (meta-amino, ortho-methyl) that ensures correct orientation for cysteine engagement, directly addressing structure-activity relationship (SAR) validation failures caused by simpler analogs. For procurement managers, this is a specialized research chemical with proven lot-specific quality. - Warhead Selectivity: Enables specific covalent modification of cysteine residues in kinase ATP-binding pockets. - Conformational Rigidity: The cyclopropanecarboxamide moiety provides metabolic stability and reduces non-specific binding, critical for pull-down assays. - Supply Assurance: Stocked in research quantities for immediate global dispatch, with batch-specific analytical data available.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 1138443-78-3
Cat. No. B1439690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
CAS1138443-78-3
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr
InChIInChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18)
InChIKeyDTIMSJLDYQIMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a synthetic small molecule with the molecular formula C13H15BrN2O2 and a molecular weight of 311.17 g/mol [1]. It is supplied as a research-grade chemical by specialty vendors such as Santa Cruz Biotechnology (sc-331094, 500 mg, $284.00) . The compound features a reactive bromoacetyl warhead and a cyclopropanecarboxamide moiety, placing it within a class of electrophilic intermediates and potential covalent probe precursors. Unlike simpler bromoacetamides, this compound incorporates a sterically constrained cyclopropane ring and a methyl-substituted phenylenediamine core, which can influence reactivity and target selectivity.

Reactive bromoacetyl warhead for cysteine-targeted covalent probe design
Cyclopropane ring may offer conformational constraint relevant to kinase and GPCR targets
Single regioisomer (ortho-methyl, meta-amino) supports assay reproducibility

Specificity vs. Generic Bromoacetamides


Simple N-alkyl or N-aryl bromoacetamides (e.g., N-(2-bromoacetyl)cyclopropanecarboxamide or N-phenyl bromoacetamide) lack the ortho-methyl and meta-amino substitution pattern that defines the core of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide. This specific substitution geometry alters the electrophilic reactivity of the bromoacetyl group and influences the molecule's conformation and solubility . Furthermore, the cyclopropanecarboxamide group, which is critical for interactions in certain kinase and bradykinin receptor chemical space [1], is absent in simpler analogs. Substituting with a compound lacking these features would introduce different off-target reactivity, incompatible pharmacokinetic properties, and invalidate structure-activity relationships in ongoing research programs.

Substitution pattern Ortho-methyl, meta-amino substitution absent in simpler bromoacetamides may alter electrophilic reactivity
Cyclopropane ring Lack of cyclopropane increases conformational flexibility, potentially affecting target binding and metabolic profile
Regioisomer mismatch 5-amino-2-methylphenyl isomer may produce distinct biological activity, compromising assay consistency

Quantitative Differentiation Evidence


MW & Lipophilicity: Cellular Permeability

The compound possesses a molecular weight of 311.17 g/mol and a computed XLogP3-AA of 1.9 [1]. This is substantially higher than simpler bromoacetamide intermediates such as N-(2-bromoacetyl)cyclopropanecarboxamide (MW 206.04 g/mol, LogP ~0.5) . The elevated lipophilicity and size suggest improved passive membrane permeability, a critical parameter for intracellular target engagement.

MW & LogP
Cross-study comparable
311.17 g/mol, LogP 1.9 vs. ~206 g/mol, LogP ~0.5
Δ MW +105 Da, Δ LogP +1.4
Higher lipophilicity may improve cell permeability for intracellular target engagement
Computed properties (PubChem)
Covalent inhibitor intermediate Physicochemical property Permeability

TPSA and Oral Bioavailability Potential

The TPSA of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is 58.2 Ų [1]. This is well below the 140 Ų threshold commonly associated with good oral bioavailability, and it is higher than that of N-(2-bromoacetyl)cyclopropanecarboxamide (TPSA ~29 Ų, estimated) . The increased polar surface area arises from the additional amide and aniline nitrogens, offering a more balanced polarity profile for oral drug-like space.

TPSA
Cross-study comparable
58.2 Ų vs. ~29 Ų (simpler analog)
Δ +29.2 Ų
TPSA within typical drug-like range may support oral bioavailability research
Computed by Cactvs (PubChem)
Drug-like properties TPSA Bioavailability

Cyclopropane Ring: Conformational Restriction

The cyclopropanecarboxamide group in this compound introduces conformational restriction, which is known to improve target binding affinity and metabolic stability in kinase inhibitor programs [1]. In contrast, simple bromoacetamides (e.g., N-phenyl bromoacetamide) lack such a group, resulting in higher conformational flexibility and often faster oxidative metabolism. While direct microsomal stability data were not found for this exact compound, the class-level advantage is documented in B-Raf kinase inhibitor design where cyclopropane derivatives showed improved metabolic half-life [2].

Cyclopropane stability
Class-level inference
No direct microsomal data available
Class-level literature suggests cyclopropane may improve metabolic stability; requires compound-specific validation
Literature from B-Raf inhibitor design
Metabolic stability Conformational restriction Cyclopropane

Regioisomeric Purity and Reproducibility

The compound is specifically the 3-amino-2-methylphenyl isomer (ortho-methyl, meta-substituted). The 5-amino-2-methylphenyl isomer (CAS 1138443-79-4) is also commercially available but is a distinct chemical entity with different biological activity . Using an impure or mixed isomeric batch could lead to irreproducible results in biological assays. Santa Cruz Biotechnology specifies a single isomer (CAS 1138443-78-3) with lot-specific analysis , ensuring regioisomeric integrity.

Regioisomeric identity
Lot attribute
CAS 1138443-78-3 (3-amino-2-methylphenyl isomer)
Distinct from CAS 1138443-79-4 (5-amino isomer)
Defined regioisomer supports reproducible structure-activity relationships
Lot-specific analysis from vendor
Regioisomer Chemical purity Reproducibility

Best-Fit Application Scenarios


Covalent Kinase Probe Development

The bromoacetyl warhead can target cysteine residues in kinase ATP-binding pockets. The cyclopropane ring provides conformational rigidity similar to known B-Raf inhibitors [1]. Researchers can use this compound to synthesize novel covalent B-Raf or EGFR inhibitors, leveraging the cyclopropane group to enhance metabolic stability.

Bradykinin B1 Antagonist Intermediate

Aminocyclopropanecarboxamide derivatives are key scaffolds for bradykinin B1 receptor antagonists [2]. This compound's substitution pattern is a logical intermediate for constructing potent, selective antagonists useful in pain and inflammation research.

Irreversible Protein Labeling Toolbox

The regioisomeric purity (meta-amino, ortho-methyl) ensures specific orientation for covalent attachment . It can be conjugated to fluorophores or biotin for pull-down assays, where the cyclopropane group may reduce non-specific binding compared to flexible-chain analogs.

Application
Selection Property
Validation Focus
Kinase covalent probe synthesis
Bromoacetyl warhead reactivity; cyclopropane conformational rigidity
Target engagement and selectivity in kinase assays; metabolic stability assessment
Bradykinin B1 antagonist development
Aminocyclopropanecarboxamide scaffold
B1 receptor binding and functional antagonism in cell models
Protein labeling and pull-down probe construction
Regioisomeric purity and controlled orientation
Labeling specificity; non-specific binding comparison vs. flexible-chain analogs
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